[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine
Overview
Description
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine: is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a methanamine group
Scientific Research Applications
Chemistry
In chemistry, [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is explored for its potential use in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .
Biochemical Analysis
Biochemical Properties
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity and altering the metabolic pathway .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, it may bind to G-protein coupled receptors (GPCRs), leading to the activation or inhibition of downstream signaling pathways. Additionally, this compound can act as an enzyme inhibitor, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that could have different biological activities. In in vitro studies, this compound has been observed to maintain its activity for a certain period before degradation products start to appear. In in vivo studies, the long-term effects on cellular function include potential changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases. These metabolic processes can influence the overall metabolic flux and levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic cation transporters (OCTs) or multidrug resistance proteins (MRPs). Once inside the cell, the compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine typically involves the introduction of difluoromethoxy and ethoxy groups onto a phenyl ring, followed by the attachment of a methanamine group. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable phenol derivative.
Difluoromethylation: The phenol derivative undergoes difluoromethylation using difluoromethylating agents such as ClCF2H or other difluorocarbene precursors.
Ethoxylation: The difluoromethylated intermediate is then subjected to ethoxylation using ethylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the imine or oxime derivatives back to the methanamine form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, and various substituted derivatives, depending on the specific reagents and conditions employed .
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine involves its interaction with specific molecular targets. The difluoromethoxy and ethoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine: Similar structure but with a methoxy group instead of an ethoxy group.
[2-(Difluoromethoxy)-3-propoxyphenyl]methanamine: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The presence of both difluoromethoxy and ethoxy groups in [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. These features distinguish it from other similar compounds and make it a valuable candidate for further research and development .
Properties
IUPAC Name |
[2-(difluoromethoxy)-3-ethoxyphenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-5,10H,2,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVHPXBQBQMVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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